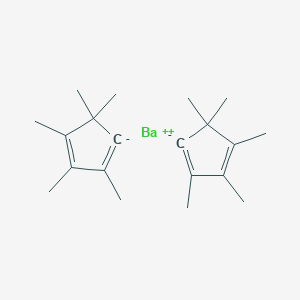
Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclopentadiene Reaction: One common method involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene.
Metal-Catalyzed Carbon-Carbon Bond Formation: Another method involves the use of metal catalysts to facilitate carbon-carbon bond formation, leading to the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene.
Industrial Production Methods: The industrial production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry:
Ligand Synthesis: The compound serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, which is used in various coordination chemistry applications.
Catalysis: It is used as a ligand in iridium-catalyzed transformations of alcohols to amides.
Biology and Medicine:
Electron Mediator: The compound acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide.
Industry:
Mécanisme D'action
The compound exerts its effects primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved include the formation of metal-ligand bonds and the stabilization of transition states during catalytic cycles .
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is similar in structure but does not contain the barium ion.
Bis(pentamethylcyclopentadienyl)barium: This compound contains two pentamethylcyclopentadienyl ligands coordinated to a barium ion.
Uniqueness: Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to the presence of the barium ion, which imparts distinct chemical properties and reactivity compared to similar compounds without the barium ion.
Propriétés
Formule moléculaire |
C20H30Ba |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ba/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
ZVWNPBSWYPWMIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B15093371.png)
amine](/img/structure/B15093383.png)
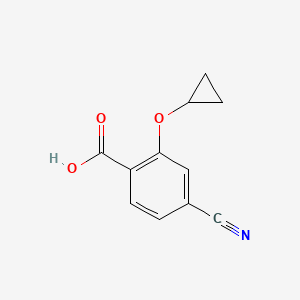
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
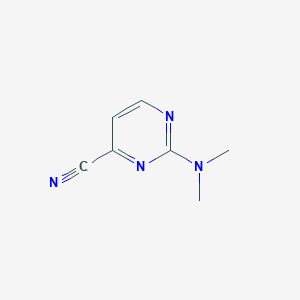
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
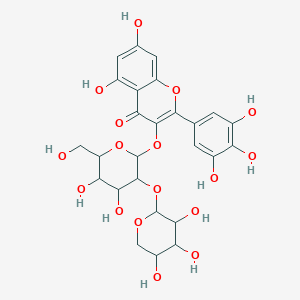
![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)

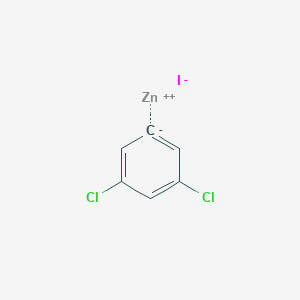
![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
